N-(NHS-PEG3)-N-bis(PEG3-azide)

Overview

Description

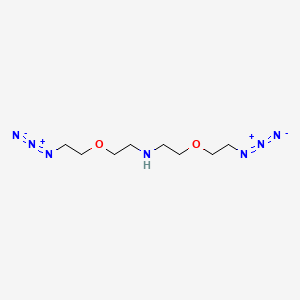

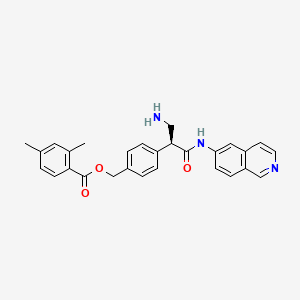

“N-(NHS-PEG3)-N-bis(PEG3-azide)” is also known as Azido-PEG3-NHS ester . It is a type of azide linker used in click chemistry. The azide group can react with alkynes such as BCN, DBCO, and Propargyl group via Click Chemistry to yield a stable triazole linkage . The NHS ester can be applied to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Synthesis Analysis

The synthesis of “N-(NHS-PEG3)-N-bis(PEG3-azide)” involves the use of azide linkers in click chemistry . The azide group can react with alkynes such as BCN, DBCO, and Propargyl group via Click Chemistry to yield a stable triazole linkage . The NHS ester can be applied to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Molecular Structure Analysis

The molecular formula of “N-(NHS-PEG3)-N-bis(PEG3-azide)” is C13H20N4O7 . It has a molecular weight of 344.3 .Chemical Reactions Analysis

“N-(NHS-PEG3)-N-bis(PEG3-azide)” is used in click chemistry, where the azide group can react with alkynes such as BCN, DBCO, and Propargyl group to yield a stable triazole linkage .Physical And Chemical Properties Analysis

“N-(NHS-PEG3)-N-bis(PEG3-azide)” has a molecular weight of 344.3 . It is soluble in water, DMSO, DCM, and DMF . It is stored at -20°C .Scientific Research Applications

Bioconjugation in Therapeutic Development

N-(NHS-PEG3)-N-bis(PEG3-azide): is extensively used in bioconjugation processes. It facilitates the attachment of various molecules to specific biomolecules, such as proteins or antibodies, which is crucial in developing targeted therapies . The NHS ester reacts with primary amines in proteins to form stable amide bonds, while the azide groups can engage in click chemistry reactions, allowing for the precise conjugation of therapeutic agents .

Drug Delivery Systems

The hydrophilic PEG spacer arms of this compound enhance the solubility and stability of drug molecules. This property is particularly beneficial in designing drug delivery systems that require the drug to be in solution for extended periods without aggregating or degrading .

Diagnostic Imaging

In diagnostic imaging, “N-(NHS-PEG3)-N-bis(PEG3-azide)” can be used to label imaging agents with azide groups. These labeled agents can then be introduced into biological systems and selectively bound to target molecules or cells, providing a means to visualize specific areas of interest within the body .

Surface Modification of Medical Devices

The compound can be used to modify the surfaces of medical devices, such as catheters or implants, to improve their biocompatibility and reduce the risk of infection. The PEGylation process helps to create a hydrophilic surface that resists protein adsorption and cell adhesion .

Creation of Biomaterials

“N-(NHS-PEG3)-N-bis(PEG3-azide)” is instrumental in synthesizing hydrogels and other biomaterials that can mimic the natural extracellular matrix. These materials support cell growth and are used in tissue engineering and regenerative medicine .

Molecular Diagnostics

In molecular diagnostics, the compound’s ability to link nucleic acids or other diagnostic molecules to solid supports or detection probes is invaluable. This application is critical in the development of assays for detecting genetic disorders or infectious diseases .

Protein Purification

The azide groups of “N-(NHS-PEG3)-N-bis(PEG3-azide)” can be used to attach proteins to affinity columns. The tagged proteins can then be isolated from complex mixtures, which is a fundamental step in protein purification protocols .

Research Tool in Click Chemistry

As a versatile linker in click chemistry, this compound enables the creation of complex molecules with a high degree of specificity and efficiency. This application is particularly useful in synthetic chemistry research, where new compounds with potential applications in various fields are being developed .

Mechanism of Action

Target of Action

The primary target of N-(NHS-PEG3)-N-bis(PEG3-azide) is the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play a crucial role in various biological processes, including protein synthesis, signal transduction, and nucleic acid interactions.

Mode of Action

N-(NHS-PEG3)-N-bis(PEG3-azide) interacts with its targets through a process known as click chemistry . The azide group of the compound reacts with an alkyne group, such as BCN, DBCO, or Propargyl group, to yield a stable triazole linkage . This reaction allows the compound to bind to its targets and exert its effects.

Biochemical Pathways

The interaction of N-(NHS-PEG3)-N-bis(PEG3-azide) with its targets affects various biochemical pathways. The formation of the stable triazole linkage alters the structure and function of the target molecules, which can influence downstream biochemical processes . .

Pharmacokinetics

The compound’s solubility in water, dmso, dcm, and dmf suggests that it may be readily absorbed and distributed within the body . The impact of these properties on the compound’s bioavailability would need further investigation.

Result of Action

The result of N-(NHS-PEG3)-N-bis(PEG3-azide)'s action is the modification of its target molecules. By forming a stable triazole linkage with primary amines, the compound can alter the structure and function of proteins, oligonucleotides, and other amine-containing molecules . This modification can have various molecular and cellular effects, depending on the nature of the target molecule.

Action Environment

The action of N-(NHS-PEG3)-N-bis(PEG3-azide) can be influenced by various environmental factors. For instance, the efficiency of the click chemistry reaction may be affected by the presence of other reactive groups in the environment . Additionally, the stability of the compound may be influenced by factors such as temperature and pH

Future Directions

“N-(NHS-PEG3)-N-bis(PEG3-azide)” has potential applications in bioconjugation, drug delivery, PEG hydrogel, crosslinker, and surface functionalization . Its future directions could include further exploration of these applications and development of new methods for its synthesis and use.

Relevant Papers One of the relevant papers is “Albumin-Binding PSMA Ligands: Implications for Expanding the Therapeutic Window” published in The Journal of Nuclear Medicine in December 2018 . This paper might provide more insights into the applications of “N-(NHS-PEG3)-N-bis(PEG3-azide)”.

properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[bis[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H52N8O13/c30-34-32-4-10-42-16-22-48-25-19-45-13-7-36(8-14-46-20-26-49-23-17-43-11-5-33-35-31)6-12-44-18-24-47-21-15-41-9-3-29(40)50-37-27(38)1-2-28(37)39/h1-26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZGSTOKLAFFIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H52N8O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

720.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(NHS-PEG3)-N-bis(PEG3-azide) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

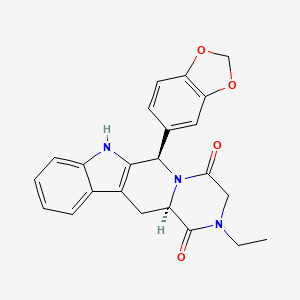

![(3R,4S)-rel-4-(1,3-Benzodioxol-5-yl)-3-(4-fluorophenyl)-1-[1-(1H)-1,2,4-triazol-1-carbonyl)-4-piperidinyl]-2-azetidinone](/img/structure/B609545.png)

![Tetrasodium;[2-[[3-[[3-[[3-[[5-[[2,4-bis[[hydroxy(oxido)phosphoryl]methyl]phenyl]carbamoyl]-2-methylphenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]-4-methylbenzoyl]amino]-5-[[hydroxy(oxido)phosphoryl]methyl]phenyl]methyl-hydroxyphosphinate](/img/structure/B609547.png)

![N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzamide](/img/structure/B609550.png)

![3-methoxy-6-methyl-5-[2-(methylamino)-6-propan-2-ylpyridin-3-yl]-N-pentan-3-ylpyrazin-2-amine](/img/structure/B609551.png)